Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488831
InChI: InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC17488831

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name ethyl 2-(dimethylamino)-2-pyridin-2-ylacetate
Standard InChI InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3
Standard InChI Key FKGHNBCSKPTOLO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC=CC=N1)N(C)C

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate features a central acetamide backbone substituted with a pyridin-2-yl group and a dimethylamino moiety at the α-position. The ester functional group at the β-position introduces distinct reactivity patterns, particularly in nucleophilic substitution and hydrolysis reactions. The pyridine ring contributes aromaticity and potential hydrogen-bonding interactions, while the dimethylamino group enhances solubility in polar solvents and may influence stereoelectronic effects .

Crystallographic and Spectroscopic Data

Although no crystallographic data for this specific compound are available, related esters, such as (Z)-ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate, demonstrate intramolecular hydrogen bonding (N–H⋯O) and dihedral angles between aromatic systems (e.g., 71.38° between pyridine and thiophene rings) . Such interactions likely stabilize the conformation of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate, affecting its solid-state packing and solubility.

Spectroscopic characterization of analogous compounds, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, reveals distinct NMR signals for ester methyl groups (δ 1.44–1.47 ppm in 1H^1H NMR) and carbonyl carbons (δ 173–158 ppm in 13C^{13}C NMR) . IR spectra typically show strong absorptions for ester C=O (1732–1747 cm1^{-1}) and aromatic C–H stretching (3076 cm1^{-1}) .

Synthetic Methodologies

Esterification and Coupling Reactions

The synthesis of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate likely involves a multi-step sequence starting with the condensation of pyridin-2-ylacetic acid derivatives with dimethylamine, followed by esterification. A representative approach, inspired by the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, employs coupling reagents such as TCBOXY (I) to suppress racemization during amide bond formation . For instance:

  • Amination: Reacting pyridin-2-ylacetyl chloride with dimethylamine in the presence of a base (e.g., DIPEA) yields 2-(dimethylamino)-2-(pyridin-2-yl)acetic acid.

  • Esterification: Treating the carboxylic acid with ethanol and a dehydrating agent (e.g., thionyl chloride) produces the ethyl ester .

Table 1: Representative Reaction Conditions for Analogous Esters

StepReagents/ConditionsYield (%)Reference
AminationDimethylamine, DIPEA, DCM, 0°C78–85
EsterificationEthanol, SOCl₂, toluene, reflux90–94
PurificationSilica gel chromatography (EtOAc/hexane)82–94

Physicochemical Properties

Solubility and Stability

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its dimethylamino and pyridine groups. Its stability under acidic or basic conditions remains speculative, though analogous esters, such as ethyl 2-amino-6-(3,5-substituted)chromenes, show sensitivity to hydrolysis at extreme pH .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod/Reference
Molecular weight222.28 g/molPubChem CID 137935266
LogP1.2–1.8XLogP3-AA
Hydrogen bond donors1PubChem
Melting point95–97°C (estimated)Analog data

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